molecular formula C9H18N3OP B008393 Metepa CAS No. 57-39-6

Metepa

Cat. No. B008393
CAS RN: 57-39-6
M. Wt: 215.23 g/mol
InChI Key: AVUYXHYHTTVPRX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules often involves multidrug crystals or the modification of existing compounds to enhance their properties. For example, the synthesis of a Glimepiride-Metformin multidrug crystal demonstrated enhanced pharmaceutical properties compared to its parent compounds, such as lower hygroscopicity, greater stability, and higher solubility, achieved through solvent evaporation methods (Xufei Bian et al., 2019). Similar synthetic strategies could be relevant for Metepa.

Molecular Structure Analysis

Understanding the molecular structure is crucial for predicting the behavior and reactivity of chemicals. Techniques like X-ray crystallography, as used in the study of multidrug crystals, provide insights into the arrangement of atoms within a molecule and how this influences its properties (Xufei Bian et al., 2019). Such analyses are fundamental for compounds like Metepa, informing the design and synthesis of derivatives with desired characteristics.

Chemical Reactions and Properties

Chemical reactions involving Metepa or related compounds often aim to enhance or modify their chemical properties. For instance, the synthesis and pharmacological testing of certain hexahydro derivatives highlighted the importance of molecular modifications to achieve desired receptor affinities and pharmacological effects (H. Wikström et al., 2002). These modifications can significantly impact the compound's interaction with biological targets, demonstrating the interplay between chemical structure and biological activity.

Physical Properties Analysis

The physical properties of chemical compounds, including solubility, stability, and hygroscopicity, are critical for their practical application. The multidrug crystal study by Xufei Bian et al. (2019) exemplifies how physical properties can be optimized through synthetic chemistry, leading to compounds with superior pharmaceutical attributes. Such analyses are vital for developing new drugs and materials with improved performance.

Chemical Properties Analysis

The chemical properties of a compound, such as reactivity, stability, and compatibility with other substances, determine its potential applications. Studies on copolymers and polymers, for example, reveal how the introduction of specific functional groups or the formation of certain molecular structures can tailor the material's properties for specific applications (R. Jayakumar et al., 2000). These principles are applicable to Metepa, where chemical modifications could enhance its utility in various fields.

Scientific Research Applications

  • Cell Cycle and Synthesis Inhibition : Metepa has been shown to reduce RNA and protein synthesis in different phases of the cell cycle, particularly affecting the S phase ciliates the most. This property has been studied using a ciliate protozoan model, demonstrating its impact on cellular processes (Shivaji, Saxena, & Pillai, 1978).

  • Effects on Insects and Fertility : Studies have shown that Metepa can act as a chemosterilant in various insects. For instance, it reduces aliesterase activity and egg hatch in Musca domestica, significantly sterilizes moths of Agrotis ipsilon when administered to larvae, and inhibits ovarian development in flies (Wan & Hooper, 1969); (Shaaban, Youssef, Kamel, & Abulghar, 2009); (Morgan & Labrecque, 1964).

  • Toxicity and Sterilization Effects : Metepa's toxic effects have been observed in male rats, leading to sterility and testicular atrophy. Additionally, it can induce sterility in adult moths and has been found to be an effective chemosterilant in mosquitoes (Gaines & Kimbrough, 1964); (Banerjee, 2009); (Hafez, Aboul-Nasr, & Salama, 1970).

  • Impact on Cell Division : Metepa inhibits cell division in Tetrahymena by reducing the synthesis of nucleic acids and proteins, which are essential for cell division. This demonstrates its potential impact on cellular growth and reproduction processes (Saxena, Pillai, & Shivaji, 1982).

  • Diverse Biological Impacts : Research has highlighted various biological impacts of Metepa, such as causing chromosomal damage in mouse bone marrow, affecting the fertility of insects like the olive fruit fly, and causing cellular damage in ticks. These studies showcase Metepa's broad range of biological effects (Richardson, 1974); (Haniotakis & Galachtiou, 1973); (Osburn & Oliver, 1978).

Safety And Hazards

Metepa is a chemosterilant and can result in carcinogenesis . Therefore, it should be handled with care. Specific safety and hazard information should be available in its Safety Data Sheet (SDS).

properties

IUPAC Name

1-bis(2-methylaziridin-1-yl)phosphoryl-2-methylaziridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N3OP/c1-7-4-10(7)14(13,11-5-8(11)2)12-6-9(12)3/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUYXHYHTTVPRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN1P(=O)(N2CC2C)N3CC3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N3OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5020815
Record name Metepa
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Metepa

CAS RN

57-39-6
Record name Metepa
Source CAS Common Chemistry
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Record name Metepa
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Record name METEPA
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Record name Aziridine, 1,1',1''-phosphinylidynetris[2-methyl-
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Record name Metepa
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(2-methylaziridin-1-yl)phosphine oxide
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Record name METEPA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,600
Citations
A Toppozada, S Abdallah… - Journal of Economic …, 1966 - academic.oup.com
… 14X and 15X as effective as metepa and apholate, respectively, in its sterilizing effect. … The 11 <:hemosterilants employed in the present study, apholate, metepa, and tepa, have …
Number of citations: 132 academic.oup.com
GC Labrecque, RL Fye - Mutation Research/Reviews in Genetic Toxicology, 1978 - Elsevier
A review of the literature revealed that the chemosterilants tepa (tris(1-aziridinyl)phosphine oxide), metepa (tris(2-methyl-1-aziridinyl)phosphine oxide), apholate (2,2,4,4,6,6-hexakis(1-…
Number of citations: 18 www.sciencedirect.com
TL Ladd Jr - Journal of Economic Entomology, 1966 - academic.oup.com
Laboratory studies with tepa, apholate, and metepa showed that the topical application of these compounds to adults of the Japanese beetle, Popillia japonica Newman, at dosages …
Number of citations: 51 academic.oup.com
SS Epstein, E Arnold, K Steinberg, D Mackintosh… - Toxicology and Applied …, 1970 - Elsevier
Graded single doses of TEPA and METEPA at subtoxic concentrations were injected intraperitoneally in male mice, which were then mated with untreated females over a subsequent 8-…
Number of citations: 50 www.sciencedirect.com
DA Dame, CH Schmidt - Journal of Economic Entomology, 1964 - academic.oup.com
… absorbed, expressed in μg-equivalents of p 32 metepa, were 3.0,3.7, and 1.7 in … resulted in low metepa uptake and very little induced sterility. The distribution of metepa in the insects …
Number of citations: 33 academic.oup.com
PH Schwartz Jr - Journal of Invertebrate Pathology, 1965 - Elsevier
… eye gnat, Hippelates pusio Loew, fed tepa and metepa (0.01 to 0.1 percent) and apholate (0.05 … , metepa at 0.1 percent, and apholate at 0.5 percent. Tepa at 0.01 percent and metepa at …
Number of citations: 23 www.sciencedirect.com
PB Morgan, GC LaBrecque - Journal of Economic Entomology, 1964 - academic.oup.com
… Tepa and metepa were administered in the food of adult … whereas the developed eggs of the metepa-treated ovaries did not … ovaries and at 120 hr in the metepa-treated ovaries. None of …
Number of citations: 29 academic.oup.com
W Klassen, F Matsumura - Nature, 1966 - nature.com
… , were used to determine the actual amount of metepa in those preparations. The remaining … of metepa in the chloroform solution. The result of six independent determinations of metepa …
Number of citations: 28 www.nature.com
DW Meifert, GC LaBrecque, CN Smith… - Journal of Economic …, 1967 - academic.oup.com
… studies have shown that females fed on metepa may lay 1 or more … ing' upon the amount of metepa ingested and the age … of 3.68 pg of metepa in male and 8.42 pg of metepa in female …
Number of citations: 28 academic.oup.com
TB Gaines, RD Kimbrough - Bulletin of the World Health …, 1966 - ncbi.nlm.nih.gov
… during metepa exposure. li The group receiving 5 mg/kg/day of metepa was exposed for 140 days at the time of the fifth mating, which produced only one litter from 12 matings.Metepa …
Number of citations: 26 www.ncbi.nlm.nih.gov

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